An In-depth Technical Guide to 2-Chloro-8-methylquinazolin-4-amine: Synthesis, Structure, and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-8-methylquinazolin-4-amine: Synthesis, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The 4-aminoquinazoline moiety, in particular, is a cornerstone of several FDA-approved anticancer drugs that function as tyrosine kinase inhibitors.[3] This guide focuses on a specific derivative, 2-Chloro-8-methylquinazolin-4-amine, providing a detailed overview of its chemical structure, a plausible synthetic route based on established quinazoline chemistry, and its predicted physicochemical and spectroscopic properties. While this compound appears to be a niche intermediate rather than a widely studied final product, understanding its synthesis and characteristics is crucial for researchers exploring novel quinazoline-based therapeutics.
Chemical Structure and Properties
The chemical structure of 2-Chloro-8-methylquinazolin-4-amine consists of a quinazoline core with a chlorine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 8-position.
Table 1: Physicochemical Properties of 2-Chloro-8-methylquinazolin-4-amine and Related Compounds
| Property | 2-Chloro-8-methylquinazolin-4-amine (Predicted) | 8-chloro-2-methylquinazolin-4-amine[4] | 2-chloro-N-methylquinazolin-4-amine[5] | 2-Chloroquinazolin-4-amine |
| Molecular Formula | C₉H₈ClN₃ | C₉H₈ClN₃ | C₉H₈ClN₃ | C₈H₆ClN₃ |
| Molecular Weight | 193.64 g/mol | 193.64 g/mol | 193.64 g/mol | 179.61 g/mol |
| Monoisotopic Mass | 193.04068 Da | 193.04068 Da | 193.04068 Da | 179.02503 Da |
| XLogP (Predicted) | ~2.5 - 3.0 | 2.2 | 3.0 | Not specified |
| Physical Form | Likely a solid at room temperature | Solid | Solid | Solid |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | Not specified | Not specified | Keep in a dark place, sealed in dry, 2-8°C |
Synthesis of 2-Chloro-8-methylquinazolin-4-amine
The synthesis of 2-Chloro-8-methylquinazolin-4-amine can be logically approached through a multi-step process starting from 3-methyl-2-aminobenzoic acid. This pathway leverages established methodologies for the construction and functionalization of the quinazoline core. The key steps involve the formation of a quinazolinone, subsequent chlorination to create reactive sites, and a regioselective nucleophilic aromatic substitution (SNAr) to introduce the 4-amino group.
Step 1: Synthesis of 2-Chloromethyl-8-methylquinazolin-4(3H)-one
The initial step involves the cyclization of 3-methyl-2-aminobenzoic acid. A common and effective method is the reaction with chloroacetyl chloride.
Experimental Protocol:
-
To a solution of 3-methyl-2-aminobenzoic acid in a suitable aprotic solvent (e.g., toluene or dioxane), add chloroacetyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate, 2-chloromethyl-8-methylquinazolin-4(3H)-one, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.[6]
Causality: This reaction proceeds via an initial acylation of the amino group of the anthranilic acid derivative, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring. The methyl group at the 3-position of the starting material dictates the 8-position of the methyl group in the final product.
Step 2: Synthesis of 2,4-Dichloro-8-methylquinazoline
The quinazolinone from Step 1 is then converted to the di-chloro intermediate. This is a crucial activation step, making both the 2- and 4-positions susceptible to nucleophilic attack.
Experimental Protocol:
-
A mixture of 2-chloromethyl-8-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is heated to reflux.[7]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into ice-cold water with vigorous stirring.
-
The resulting precipitate, 2,4-dichloro-8-methylquinazoline, is filtered, washed with water until neutral, and dried.[7]
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone at the 4-position and the chloro at the 2-position into a more reactive dichloro species. The tertiary amine acts as a catalyst to facilitate the reaction.
Step 3: Regioselective Synthesis of 2-Chloro-8-methylquinazolin-4-amine
The final step is the selective amination at the 4-position of the di-chloro intermediate. The C4 position of 2,4-dichloroquinazolines is known to be more susceptible to nucleophilic attack than the C2 position.[8]
Experimental Protocol:
-
Dissolve 2,4-dichloro-8-methylquinazoline in a suitable solvent such as isopropanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in the alcohol or ammonium hydroxide, to the reaction mixture.
-
The reaction can be carried out at room temperature or with gentle heating, and its progress is monitored by TLC.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel will afford pure 2-Chloro-8-methylquinazolin-4-amine.
Causality: The greater electrophilicity of the C4 carbon compared to the C2 carbon in the 2,4-dichloroquinazoline intermediate directs the nucleophilic attack of ammonia to this position.[8] This regioselectivity is a key principle in the synthesis of 4-aminoquinazoline derivatives.
Spectroscopic Properties (Predicted)
Direct spectroscopic data for 2-Chloro-8-methylquinazolin-4-amine is not available in the searched literature. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.[7][9][10][11]
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring portion of the quinazoline core would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methyl and chloro groups.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely be observed. Its chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons: A singlet for the methyl (-CH₃) protons would be expected, likely in the upfield region of the aromatic spectrum (around δ 2.5 ppm).
¹³C NMR Spectroscopy
-
The spectrum would show nine distinct carbon signals.
-
The carbons of the quinazoline ring will appear in the aromatic region (δ 110-160 ppm).
-
The carbon bearing the chlorine atom (C2) and the carbon bearing the amino group (C4) would have characteristic chemical shifts.
-
The methyl carbon signal would appear in the aliphatic region (around δ 15-25 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group would be expected in the region of 3200-3400 cm⁻¹.[7]
-
C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.[7]
-
C-Cl Stretching: A stretching vibration for the C-Cl bond would likely be present in the fingerprint region, typically around 700-800 cm⁻¹.[7]
Mass Spectrometry (MS)
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.64 g/mol ).
-
A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Fragmentation patterns would likely involve the loss of small molecules such as HCN or chlorine radicals.
Reactivity and Applications in Drug Development
2-Chloro-8-methylquinazolin-4-amine serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the chloro group at the 2-position and the amino group at the 4-position provides two distinct points for further functionalization.
-
Substitution at the 2-Position: The chlorine atom at the C2 position can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, alcohols, or thiols. This reaction typically requires more forcing conditions (e.g., higher temperatures or microwave irradiation) compared to the substitution at the C4 position.[8] This allows for the sequential and controlled introduction of different substituents.
-
Derivatization of the 4-Amino Group: The primary amino group at the 4-position can be further modified through reactions like acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases.
The ability to selectively modify both the 2- and 4-positions makes 2-Chloro-8-methylquinazolin-4-amine a versatile building block for creating libraries of novel quinazoline derivatives. These derivatives can then be screened for various biological activities, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy. The 8-methyl group provides a specific steric and electronic feature that can be explored to optimize binding to target proteins and improve pharmacokinetic properties.
Conclusion
2-Chloro-8-methylquinazolin-4-amine, while not extensively documented as a standalone compound, represents a strategically important intermediate in the synthesis of novel quinazoline-based molecules for drug discovery. Its synthesis is achievable through well-established chemical transformations, hinging on the regioselective reactivity of the quinazoline core. This guide provides a comprehensive overview of its structure, a detailed and logical synthetic protocol, and predicted physicochemical properties based on sound chemical principles and data from related compounds. For researchers in medicinal chemistry, this molecule offers a valuable scaffold for the development of next-generation therapeutics.
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